Welcome to the BenchChem Online Store!
molecular formula C11H11NO2S B123520 1-Tosylpyrrole CAS No. 17639-64-4

1-Tosylpyrrole

Cat. No. B123520
M. Wt: 221.28 g/mol
InChI Key: OXWIEWFMRVJGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946446B2

Procedure details

To a stirred solution of 1H-pyrrole (5.0 g, 74.6 mmol) in dry THF (50 mL) was added n-BuLi (32.8 mL, 2.5 M) at −78° C. and stirred at this temperature for 30 min. Then a solution of TsCl (14.2 g, 74.6 mmol) in dry THF (100 mL) was added at −78° C. The mixture was stirred at rt overnight, quenched with water and extracted with EA twice. The combined organic layers were washed with brine and concentrated to give crude compound 27a (14.2 g, 86%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
32.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Li]CCCC.[S:11](Cl)([C:14]1[CH:20]=[CH:19][C:17]([CH3:18])=[CH:16][CH:15]=1)(=[O:13])=[O:12]>C1COCC1>[S:11]([N:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1)([C:14]1[CH:20]=[CH:19][C:17]([CH3:18])=[CH:16][CH:15]=1)(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
32.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EA twice
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.